molecular formula C7H11IN4O B13340253 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B13340253
M. Wt: 294.09 g/mol
InChI Key: GTHJYIXXDGEYPX-UHFFFAOYSA-N
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Description

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is a chemical compound with the molecular formula C6H9IN4O and a molecular weight of 280.07 g/mol . This compound contains an amino group, a pyrazole ring substituted with an iodine atom, and a methylpropanamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Amidation: The iodinated pyrazole is reacted with 2-amino-2-methylpropanamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and pyrazole moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and subsequent modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a chlorine atom instead of iodine.

    2-Amino-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a bromine atom instead of iodine.

    2-Amino-3-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 2-Amino-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanamide imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogen-substituted analogs.

Properties

Molecular Formula

C7H11IN4O

Molecular Weight

294.09 g/mol

IUPAC Name

2-amino-3-(4-iodopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11IN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13)

InChI Key

GTHJYIXXDGEYPX-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)I)(C(=O)N)N

Origin of Product

United States

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